Penicillic acid

Descripción general

Descripción

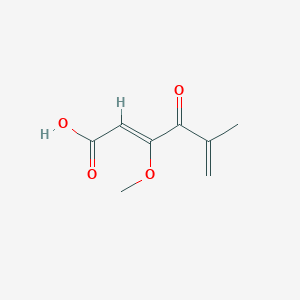

El ácido penicílico es una micotoxina producida por mohos como Aspergillus flavus y Penicillium roqueforti. También es un producto principal de la degradación ácida de la penicilina . El compuesto fue sintetizado por primera vez en 1947 por Ralph Raphael . El ácido penicílico tiene una fórmula química de C8H10O4 y una masa molar de 170.164 g·mol−1 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido penicílico se puede sintetizar mediante varios métodos. Un método común implica la degradación ácida de la penicilina, donde la penicilina se trata con ácido para producir ácido penicílico . Otro método implica la fermentación de Aspergillus flavus y Penicillium roqueforti, que producen naturalmente ácido penicílico bajo condiciones específicas .

Métodos de producción industrial: En entornos industriales, el ácido penicílico se produce típicamente mediante la fermentación controlada de Aspergillus flavus y Penicillium roqueforti. El proceso de fermentación implica el mantenimiento de condiciones óptimas de temperatura y humedad para maximizar el rendimiento del ácido penicílico . El compuesto se puede extraer y purificar utilizando técnicas como la cromatografía líquida de alto rendimiento (HPLC) .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido penicílico experimenta diversas reacciones químicas, que incluyen:

Reducción: La reducción del ácido penicílico puede producir diferentes formas reducidas del compuesto.

Sustitución: El ácido penicílico puede sufrir reacciones de sustitución donde uno de sus grupos funcionales se reemplaza por otro.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios reactivos para las reacciones de sustitución, dependiendo del producto deseado.

Productos principales formados: Los productos principales formados a partir de estas reacciones varían en función de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes formas oxidadas del ácido penicílico, mientras que la reducción puede producir varios derivados reducidos .

Aplicaciones Científicas De Investigación

Neurobiological Applications

Recent studies have identified penicillic acid as a promising compound for addressing neurodegenerative diseases, particularly Alzheimer’s disease. Research indicates that this compound exhibits anti-aggregation activity towards tau proteins, which are implicated in the pathogenesis of Alzheimer's disease.

Case Study: Anti-Aggregation Activity

- Study Overview : A study screened a library of fungal natural products and found that this compound effectively inhibits tau fibril formation.

- Methodology : In vitro assays demonstrated that this compound disaggregates tau fibrils, suggesting its potential as a therapeutic agent against tau-related neurodegeneration.

- Results : The compound showed favorable blood-brain barrier penetrability, although some mutagenic effects were noted. The research led to the exploration of analogs with reduced toxicity while retaining bioactivity against tau aggregation .

Toxicological Studies

This compound has been extensively studied for its toxic effects on mammalian cells. Research has shown that it can significantly inhibit cellular processes such as phagocytosis and protein synthesis.

Case Study: Cytotoxicity in Rat Alveolar Macrophages

- Study Overview : An investigation into the cytotoxic effects of this compound on rat alveolar macrophages revealed significant inhibition of phagocytosis at concentrations as low as 0.3 mM.

- Findings : The study reported an ED50 (effective dose for 50% inhibition) of 0.09 mM for phagocytosis and demonstrated dose-dependent inhibition of protein synthesis, indicating potential respiratory hazards for agricultural workers exposed to contaminated grains .

Agricultural Applications

This compound has been studied for its phytotoxic properties, affecting seed germination and plant growth.

Case Study: Phytotoxicity Assessment

- Study Overview : Research into the effects of this compound on corn germination showed that increasing concentrations directly correlated with reduced germination rates.

- Results : At a concentration of 500 µg/ml, this compound inhibited root growth by 50%. This suggests its potential use as a herbicide or in understanding plant-pathogen interactions .

Analytical Applications

This compound is also utilized in analytical chemistry to assess contamination levels in food products.

Case Study: Detection in Fruits

- Study Overview : A method was developed using liquid chromatography-tandem mass spectrometry to detect this compound in various fruits.

- Findings : This approach allowed for effective monitoring of this compound levels, aiding in food safety assessments and regulatory compliance in agricultural practices .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Neurobiology | Anti-aggregation agent for tau proteins | Inhibits tau fibrils; potential therapeutic use against Alzheimer's disease |

| Toxicology | Cytotoxic effects on mammalian cells | Inhibits phagocytosis; ED50 for phagocytosis at 0.09 mM |

| Agriculture | Phytotoxic effects on seed germination | Inhibits corn germination; 50% root growth reduction at 500 µg/ml |

| Analytical Chemistry | Detection in food products | Effective monitoring method developed for assessing contamination levels |

Mecanismo De Acción

El ácido penicílico ejerce sus efectos a través de varios mecanismos:

Actividad antimicrobiana: El ácido penicílico inhibe el crecimiento de diversas bacterias al interferir con la síntesis de su pared celular.

Citotoxicidad: El compuesto induce efectos citotóxicos en ciertas líneas celulares al interrumpir los procesos celulares.

Dianas moleculares y vías: El ácido penicílico se dirige a enzimas y vías específicas involucradas en la síntesis de la pared celular y el metabolismo celular.

Comparación Con Compuestos Similares

El ácido penicílico se puede comparar con otras micotoxinas similares, como:

Aflatoxinas: Producidas por especies de Aspergillus, las aflatoxinas son conocidas por sus potentes propiedades cancerígenas.

Citrinina: Producida por especies de Penicillium y Monascus, la citrinina es nefrotóxica y hepatotóxica.

Singularidad: El ácido penicílico es único en su estructura química y actividades biológicas específicas. A diferencia de las aflatoxinas y la citrinina, el ácido penicílico tiene propiedades antimicrobianas distintas y un mecanismo de acción diferente .

Actividad Biológica

Penicillic acid (PA) is a polyketide mycotoxin produced by various species of fungi, particularly from the genera Aspergillus and Penicillium. This compound has garnered attention due to its diverse biological activities, including cytotoxicity, antibacterial properties, and potential implications in neurodegenerative diseases. This article reviews the biological activity of this compound, supported by case studies and detailed research findings.

Chemical Structure and Properties

This compound is chemically characterized as 3-methoxy-5-methyl-4-oxo-2,5-hexadienoic acid. Its structure contributes to its biological activities, particularly in interactions with cellular components and microbial pathogens.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects on mammalian cells. A study conducted on rat alveolar macrophages revealed that PA affects membrane integrity and cellular functions:

- Cell Viability : Exposure to 1.0 mM PA resulted in a significant release of after 2 hours, indicating compromised membrane integrity.

- ATP Depletion : A notable decrease in ATP levels was observed after 4 hours of exposure to 1.0 mM PA.

- Protein and RNA Synthesis Inhibition : The ED50 for protein synthesis inhibition was determined to be 0.18 mM after 2 hours, while RNA synthesis showed an ED50 of 0.60 mM under similar conditions. The inhibition of phagocytosis was more sensitive, with an ED50 of 0.09 mM noted for this process .

Antibacterial Activity

This compound has been identified as having potent antibacterial properties against several plant pathogenic bacteria:

- Minimum Inhibitory Concentration (MIC) : In vitro tests showed that PA inhibited the growth of twelve phytopathogenic bacteria with MIC values ranging from 12.3 to 111.1 μg/ml.

- Field Efficacy : In detached peach leaves infected with Xanthomonas arboricola pv. pruni, this compound demonstrated control efficacy of 82.4% at 111.1 μg/ml and up to 94.1% at 333.3 μg/ml .

Neuroprotective Potential

Recent studies have explored the potential of this compound as a therapeutic agent in neurodegenerative diseases, particularly Alzheimer's disease (AD):

- Tau Aggregation Inhibition : PA has shown promise in inhibiting tau protein aggregation, a hallmark of AD pathology. In vitro experiments indicated that PA could disaggregate tau fibrils effectively, suggesting its potential as a chemical probe for drug development against tau-related disorders .

- Blood-Brain Barrier Penetrability : Computational predictions indicate that PA possesses favorable properties for crossing the blood-brain barrier, enhancing its potential therapeutic application despite concerns regarding mutagenicity .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

Case Studies

- Cytotoxicity in Macrophages : A study investigated the effects of this compound on rat alveolar macrophages, revealing dose-dependent cytotoxic effects that highlight its potential risks in human health contexts .

- Agricultural Applications : Research on Aspergillus persii demonstrated that this compound could serve as a lead molecule for developing synthetic bactericides aimed at controlling plant diseases, showcasing its agricultural relevance .

- Neurodegenerative Disease Research : Studies focusing on tau aggregation have positioned this compound as a promising candidate for further exploration in therapeutic interventions for Alzheimer's disease, emphasizing its dual role as both a toxin and a potential treatment .

Propiedades

IUPAC Name |

3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-5(2)8(11)6(12-3)4-7(9)10/h4H,1H2,2-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUGEZYPVGAPBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)C(=CC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Penicillic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

MODERATELY SOLUBLE IN COLD WATER (2 G/100 ML); FREELY SOLUBLE IN HOT WATER, ALCOHOL, ETHER, BENZENE, CHLOROFORM; SLIGHTLY SOLUBLE IN HOT PETROLEUM ETHER; PRACTICALLY INSOLUBLE IN PENTANE-HEXANE, SOLUBLE IN ACETONE | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-412 | |

| Record name | PENICILLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00124 [mmHg] | |

| Record name | Penicillic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

HAS CARCINOGENIC ACTIVITY ATTRIBUTABLE TO ALPHA,BETA-UNSATURATION TOGETHER WITH AN EXTERNAL CONJUGATED DOUBLE BOND ATTACHED TO THE 4 POSITION OF THE GAMMA LACTONE RING..., The effect of penicillic acid on isolated frog's heart has been studied along with ions of Na(+), K(+), and Ca(2+). Penicillic acid has been found to inhibit the entry of these ions into cardiac tissue thereby arresting the action of the heart. The blockage can be washed away by perfusion with Ringer's solution. | |

| Details | PMID:2163978, Pandiyan V et al; Indian J Exp Biol 28 (3): 295-6 (1990) | |

| Record name | PENICILLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM PETROLEUM ETHER | |

CAS No. |

90-65-3 | |

| Record name | Penicillic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

83-84 °C, MELTING POINT 58-64 °C /MONOHYDRATE/ | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1218 | |

| Record name | PENICILLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.